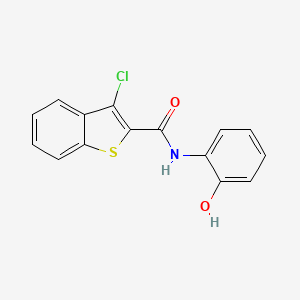![molecular formula C22H19N3O2 B12460045 N,N'-bis[(E)-(3-methylphenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B12460045.png)
N,N'-bis[(E)-(3-methylphenyl)methylidene]-2-nitrobenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine is an organic compound characterized by its complex structure, which includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine typically involves a multi-step process. One common method includes the condensation reaction between 3-methylbenzaldehyde and 4-amino-3-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, sulfonic acids; reactions often require catalysts such as iron or aluminum chloride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
(E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which (E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, its nitro group may participate in redox reactions, influencing cellular oxidative stress levels.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(4-methylphenyl)-N-{4-[(E)-[(4-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine
- (E)-1-(2-methylphenyl)-N-{4-[(E)-[(2-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine
Uniqueness
Compared to similar compounds, (E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine exhibits unique properties due to the position of the methyl group on the aromatic ring. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications.
Propiedades
Fórmula molecular |
C22H19N3O2 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-N-[4-[(3-methylphenyl)methylideneamino]-3-nitrophenyl]methanimine |
InChI |
InChI=1S/C22H19N3O2/c1-16-5-3-7-18(11-16)14-23-20-9-10-21(22(13-20)25(26)27)24-15-19-8-4-6-17(2)12-19/h3-15H,1-2H3 |
Clave InChI |
OWHRLWWOKIKSDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=CC(=C3)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


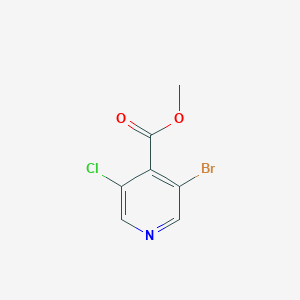


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B12459997.png)
![5-Methylimidazo[1,2-a]pyrazine](/img/structure/B12460011.png)
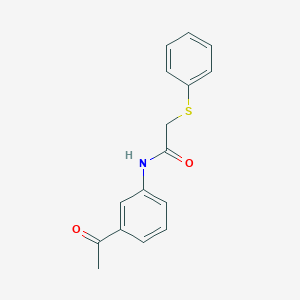
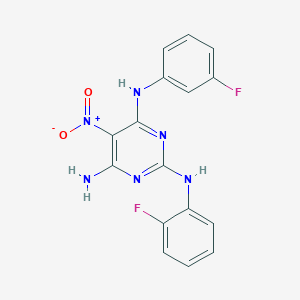
![2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide](/img/structure/B12460037.png)
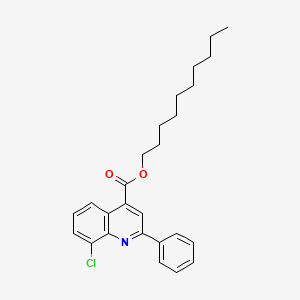
![2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B12460053.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12460057.png)
![2-{[(3-{[(4-Tert-butylphenyl)carbonyl]amino}-4-chlorophenyl)carbonyl]amino}benzoic acid](/img/structure/B12460066.png)
![N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-(naphthalen-1-yloxy)acetamide](/img/structure/B12460067.png)
